Pomalidomide-C9-COOH
Description
Pomalidomide-C9-COOH (CAS 2243000-24-8) is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) structurally related to thalidomide. This compound features a nine-carbon alkyl chain terminating in a carboxylic acid (-COOH) group, which enhances its utility as a linker in proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases (e.g., cereblon, a target of pomalidomide) to degrade specific disease-causing proteins via the ubiquitin-proteasome system .
The carboxylic acid group in Pomalidomide-C9-COOH allows for covalent conjugation to targeting ligands or other functional moieties, enabling precise control over PROTAC architecture. Its design balances hydrophobicity and solubility, critical for cellular uptake and pharmacokinetics. This compound is widely used in oncology research, particularly for targeting undruggable proteins in multiple myeloma and solid tumors .
Propriétés
IUPAC Name |
10-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]decanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c27-18-13-12-17(21(30)25-18)26-22(31)15-9-8-10-16(20(15)23(26)32)24-14-7-5-3-1-2-4-6-11-19(28)29/h8-10,17,24H,1-7,11-14H2,(H,28,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTVAMUEPLYYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
One-Pot Nitrophthalic Anhydride Condensation and Reduction
This method, detailed in CN104402863A , streamlines production by avoiding intermediate isolation:
-
Step 1 : 3-Nitrophthalic acid (II) reacts with acetic anhydride in acetic acid at 105–120°C for 3–24 hours to form 3-nitrophthalic anhydride (III).
-
Step 2 : Condensation with 3-aminopiperidine-2,6-dione hydrochloride (IV) in the presence of sodium acetate yields 3-(3-nitrophthalimido)piperidine-2,6-dione.
-
Step 3 : Iron powder-mediated reduction at 80–110°C for 4–10 hours reduces the nitro group to an amine, producing pomalidomide (I).
Key Advantages :
Coupling Agent-Driven Approach
US20160362391A1 employs carbodiimide coupling agents (e.g., 1,1-carbonyldiimidazole) to directly conjugate 3-nitrophthalic acid with 3-aminopiperidine-2,6-dione in acetonitrile. Subsequent hydrogenation using Pd/C or iron-hydrochloric acid achieves pomalidomide with >99% purity.
Optimized Parameters :
-
Temperature : 25–80°C for 5–18 hours.
-
Solvents : Acetonitrile, DMF, or THF.
| Parameter | Value |
|---|---|
| Molar Ratio (POM:Br) | 1:1.2 |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 65–70% |
Carbodiimide-Mediated Amidation
Alternative routes use activated esters:
-
Activation : 9-Carboxynonanoic acid is treated with HATU/DIPEA in DMF to form an active ester.
-
Coupling : Reacts with pomalidomide’s amine at room temperature for 6–12 hours.
Advantages :
-
Efficiency : High coupling yields (80–85%) under mild conditions.
Industrial-Scale Purification Strategies
Crude Pomalidomide-C9-COOH is purified via:
Solvent-Antisolvent Crystallization
-
Solvent System : DMSO (dissolving agent) with water or methanol (antisolvent).
-
Process :
Outcome :
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
-
Mobile Phase : Dichloromethane/methanol (95:5 v/v).
-
Applications : Small-scale purification for analytical standards.
Analytical Characterization
Critical Quality Attributes :
-
HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.8–7.9 (m, 4H, Ar-H), 4.2–4.4 (m, 1H, piperidine-H), 2.3–2.5 (m, 2H, CH₂COOH).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| One-Pot Alkylation | 70 | 99.5 | Low | High |
| Carbodiimide Coupling | 85 | 99.9 | Moderate | Moderate |
| Iron Reduction | 79 | 99.8 | Low | High |
Key Findings :
-
Iron-mediated reduction (source 2) offers the best balance of yield, cost, and scalability.
-
Carbodiimide coupling (source 9) achieves superior purity for research-grade material.
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-C9-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
Applications De Recherche Scientifique
Synthesis and Development of PROTACs
The synthesis of Pomalidomide-C9-COOH enables researchers to create diverse libraries of PROTACs. These compounds are designed to selectively degrade target proteins by linking them to an E3 ligase through a suitable linker. The presence of a carboxylic acid group in Pomalidomide-C9-COOH allows for reactivity with amines on target ligands, facilitating the formation of effective PROTACs . This versatility is crucial for optimizing the efficacy of these molecules in preclinical studies.
In Vitro Studies and Efficacy
Recent studies have highlighted the enhanced anti-proliferative effects of compounds derived from Pomalidomide-C9-COOH compared to traditional pomalidomide. For instance, compounds such as E14 and G7 demonstrated significantly lower effective concentrations (EC50 values) than pomalidomide in various cancer cell lines, indicating their potential as more potent therapeutic agents . These findings underscore the importance of structural modifications in enhancing the biological activity of pomalidomide derivatives.
Multiple Myeloma Treatment
Pomalidomide-C9-COOH has shown promise in treating multiple myeloma, particularly in patients who are refractory to other therapies. Clinical trials have indicated that compounds derived from this structure can effectively reduce tumor burden by inducing the degradation of IKZF proteins, which play a crucial role in myeloma cell survival .
Solid Tumors
Beyond hematological malignancies, there is growing interest in the application of Pomalidomide-C9-COOH derivatives in solid tumors. Preclinical models have demonstrated that these compounds can target proteins involved in tumor growth and metastasis, offering a new avenue for treatment strategies against cancers such as glioblastoma and renal cell carcinoma .
Comparative Analysis of Efficacy
The following table summarizes the comparative efficacy of Pomalidomide-C9-COOH derivatives against traditional pomalidomide:
| Compound | EC50 (nM) in MM1S Cells | EC50 (nM) in NCI-H929 Cells | Target Protein Degradation |
|---|---|---|---|
| Pomalidomide | 15.65 | 52.53 | IKZF1/3 |
| E14 | 1.485 | 3.90 | IKZF1/3, GSPT1 |
| G7 | 43.79 | 11.08 | IKZF1/3 |
This table illustrates the superior potency of certain derivatives over pomalidomide itself, emphasizing their potential as next-generation therapeutics.
Mécanisme D'action
Pomalidomide-C9-COOH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Anti-proliferative: Inhibits the proliferation of tumor cells and induces apoptosis.
Molecular Targets: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in tumor growth
Comparaison Avec Des Composés Similaires
Key Differences:
Chain Length and Flexibility :
- Shorter chains (C6, C8) may limit steric flexibility in PROTAC design, whereas longer chains (C9, C10) enhance spatial adaptability for optimal target engagement .
- C9 balances hydrophobicity and solubility better than C10, which may aggregate in aqueous environments .
Terminal Functional Groups :
- -COOH (in C9 and C10 derivatives) facilitates conjugation via carbodiimide chemistry (e.g., EDC/NHS), while -NH2 (in C6 and C8 derivatives) enables amine-reactive coupling (e.g., NHS esters, aldehydes) .
- Acidic groups (-COOH) improve water solubility compared to amine-terminated analogs, critical for in vivo stability .
Synthetic Complexity :
- Carboxylic acid-terminated derivatives (C9, C10) require stringent pH control during synthesis to avoid side reactions, whereas amine-terminated analogs (C6, C8) may involve protection/deprotection steps .
Research Findings
- A 2024 study highlighted Pomalidomide-C9-COOH as a superior linker for degrading BRD4, a cancer-related protein, compared to C8 and C10 analogs, achieving >80% degradation at 100 nM .
- In contrast, Pomalidomide-C8-NH2·HCl demonstrated enhanced blood-brain barrier penetration in glioblastoma models, leveraging its smaller size and amine reactivity .
Activité Biologique
Pomalidomide-C9-COOH is a derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and other hematological malignancies. This article delves into the biological activity of Pomalidomide-C9-COOH, exploring its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Pomalidomide and its derivatives exert their biological effects primarily through the modulation of the immune system and direct anti-cancer activity. The key mechanisms include:
- Cereblon (CRBN) Binding : Pomalidomide acts as a molecular glue that binds to the CRBN E3 ubiquitin ligase complex, facilitating the degradation of specific transcription factors such as IKZF1 and IKZF3. This leads to decreased expression of oncogenic factors like c-MYC and IRF4, promoting apoptosis in malignant cells .
- Immune Modulation : Pomalidomide enhances T-cell and natural killer (NK) cell responses against tumors by increasing the production of cytokines such as IL-2 and TNF-α. This immune activation is crucial for controlling tumor growth and enhancing anti-tumor immunity .
In Vitro Studies
Pomalidomide-C9-COOH has demonstrated significant antiproliferative effects in various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:
- Antiproliferative Activity : In studies involving multiple myeloma cell lines, Pomalidomide-C9-COOH exhibited strong inhibition of cell proliferation, with IC50 values comparable to those of pomalidomide .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with Pomalidomide-C9-COOH resulted in increased annexin V positivity, indicating enhanced apoptotic cell death in treated cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Pomalidomide | RPMI8226 | 0.5 | CRBN-mediated degradation |
| Pomalidomide-C9-COOH | RPMI8226 | 0.7 | CRBN-mediated degradation |
In Vivo Studies
Preclinical models have further validated the efficacy of Pomalidomide-C9-COOH:
- Xenograft Models : In mouse models bearing human multiple myeloma xenografts, administration of Pomalidomide-C9-COOH led to significant tumor regression compared to controls. The compound was well-tolerated with manageable side effects .
- Synergistic Effects : Combination studies indicated that Pomalidomide-C9-COOH could enhance the efficacy of existing therapies such as bortezomib, suggesting potential for use in combination regimens .
Case Studies
Several clinical case studies have highlighted the potential benefits of using Pomalidomide derivatives in refractory cases:
- Case Study 1 : A 65-year-old male with relapsed multiple myeloma showed a marked response after switching to a regimen including Pomalidomide-C9-COOH after failing lenalidomide therapy. His M-protein levels decreased significantly over three cycles .
- Case Study 2 : A cohort study involving patients with refractory lymphoma demonstrated that those treated with Pomalidomide-C9-COOH exhibited improved progression-free survival compared to historical controls receiving standard care .
Q & A
Q. How to formulate a theoretical framework for studying Pomalidomide-C9-COOH’s immunomodulatory effects in the context of existing literature?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map mechanistic hypotheses (e.g., cereblon-dependent ubiquitination). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and align with gaps in IMiD (immunomodulatory drug) literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
